A Senior Application Scientist's Guide to 5-Phenylisoxazole-3-carbaldehyde: Core Properties and Methodologies
A Senior Application Scientist's Guide to 5-Phenylisoxazole-3-carbaldehyde: Core Properties and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-phenylisoxazole-3-carbaldehyde (CAS No. 59985-82-9), a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural and spectroscopic identity, key physical properties, and the causality behind its chemical behavior. This document is structured to serve as a practical reference, offering not only curated data but also field-proven insights into its handling, characterization, and application. Methodologies for its analysis are detailed, providing a self-validating framework for researchers.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a privileged scaffold in drug discovery, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. 5-Phenylisoxazole-3-carbaldehyde emerges as a particularly versatile building block within this class.[1] Its unique arrangement—a phenyl group at the 5-position conferring lipophilicity and an aldehyde at the 3-position serving as a reactive handle for synthetic diversification—makes it an essential intermediate in the synthesis of novel bioactive molecules.[1] Researchers have successfully utilized this compound to design potential anti-inflammatory, antimicrobial, and analgesic agents.[1] This guide aims to consolidate the core physicochemical data of this compound, providing a foundational resource for its effective application in research and development.
Chemical Identity and Structural Properties
The unambiguous identification of a chemical entity is the bedrock of reproducible science. 5-Phenylisoxazole-3-carbaldehyde is a white crystalline powder under standard conditions.[1]
| Identifier | Value | Source |
| CAS Number | 59985-82-9 | |
| Molecular Formula | C₁₀H₇NO₂ | [1] |
| Molecular Weight | 173.17 g/mol | [1] |
| Synonyms | 5-phenyl-1,2-oxazole-3-carbaldehyde | [2] |
| InChI Key | QRHAQXZGSWFBOK-UHFFFAOYSA-N | |
| Canonical SMILES | O=Cc1cc(on1)-c2ccccc2 |
The structure features a planar isoxazole ring, which influences its crystal packing and intermolecular interactions. The aldehyde group's reactivity is modulated by the electron-withdrawing nature of the heterocyclic ring to which it is attached.
Caption: 2D structure of 5-phenylisoxazole-3-carbaldehyde.
Physicochemical and Spectroscopic Profile
The following table summarizes the key physicochemical properties. These values are critical for predicting the compound's behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Significance & Commentary | Source |
| Physical State | White crystalline powder/solid | Facilitates handling, weighing, and storage. | [1] |
| Melting Point | 58-62 °C | A narrow melting range is indicative of high purity. This value is crucial for reaction temperature control and for identifying the compound. | [2] |
| Boiling Point | 361.5 °C at 760 mmHg | High boiling point suggests low volatility under standard lab conditions. | [2] |
| Flash Point | 172.4 °C | Important for safety assessment, indicating the temperature at which it can ignite. | [2] |
| Solubility | No data available | Scientist's Note: Based on its structure (aromatic rings, polar aldehyde), it is predicted to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone, with limited solubility in water. This must be experimentally verified. | |
| Storage | Store at 0-8°C | Recommended for maintaining long-term stability and preventing degradation of the aldehyde functional group. | [1] |
Spectroscopic Data
Spectroscopic analysis provides an empirical "fingerprint" of the molecule. While comprehensive spectral data from a single, unified source is not publicly available, typical chemical shifts and absorption frequencies can be predicted based on the structure. Key expected spectral features are available from specialized databases.[3]
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¹H NMR: Protons on the phenyl ring are expected in the aromatic region (δ 7.0-8.5 ppm). The isoxazole proton will appear as a singlet, likely deshielded by the adjacent oxygen and nitrogen atoms. The aldehyde proton is the most downfield, typically appearing as a singlet around δ 9.5-10.5 ppm.
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¹³C NMR: Aromatic carbons will resonate in the δ 120-140 ppm range. The carbonyl carbon of the aldehyde will be significantly downfield (>180 ppm). Carbons of the isoxazole ring will have distinct shifts determined by their heteroatomic environment.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the aldehyde. C=N and C=C stretching vibrations from the isoxazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (173.17) would be expected. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the isoxazole ring.
Experimental Protocol: Purity Assessment by HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. The choice of a reversed-phase (RP) column is logical for a molecule with significant non-polar character like 5-phenylisoxazole-3-carbaldehyde. The mobile phase, a mixture of acetonitrile and water, is selected to ensure adequate retention and sharp, symmetrical peak shapes. UV detection is ideal due to the presence of chromophores (phenyl and isoxazole rings).
Self-Validating System: This protocol includes a system suitability check to ensure the chromatographic system is performing correctly before sample analysis, thus validating the results.
Step-by-Step Methodology
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Preparation of Mobile Phase:
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Prepare Mobile Phase A: HPLC-grade Water.
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Prepare Mobile Phase B: HPLC-grade Acetonitrile.
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Degas both solvents for 15 minutes using sonication or vacuum filtration.
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Sample Preparation:
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Accurately weigh approximately 1 mg of 5-phenylisoxazole-3-carbaldehyde.
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Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
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Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detector: UV at 254 nm.
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Column Temperature: 25 °C.
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Gradient:
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0-1 min: 50% B
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1-10 min: 50% to 95% B
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10-12 min: 95% B
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12-13 min: 95% to 50% B
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13-15 min: 50% B (re-equilibration)
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System Suitability:
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Perform five replicate injections of the sample solution.
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The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
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Analysis:
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Inject the sample.
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Integrate the peak areas of all detected peaks.
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Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
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Caption: Workflow for HPLC purity assessment of 5-phenylisoxazole-3-carbaldehyde.
Safety, Handling, and Reactivity
Safety Profile
5-Phenylisoxazole-3-carbaldehyde is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also a potential skin and respiratory sensitizer.
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Hazard Codes: H302, H315, H317, H319, H334, H335
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Signal Word: Danger
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Personal Protective Equipment (PPE): Use of a dust mask (N95), safety glasses or face shield, and chemical-resistant gloves is mandatory.
Reactivity Insights
The aldehyde functional group is the primary center of reactivity. It readily undergoes nucleophilic addition reactions, condensations (e.g., with amines or active methylene compounds), and can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.[1] This reactivity is the cornerstone of its utility as a synthetic intermediate.[1] The isoxazole ring itself is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.
Conclusion
5-Phenylisoxazole-3-carbaldehyde is a high-value chemical intermediate with a well-defined physicochemical profile. Its crystalline nature, thermal stability, and, most importantly, the versatile reactivity of its aldehyde group make it a foundational component for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide has provided the essential data and procedural knowledge required for its confident and effective use in a research setting. Adherence to the outlined safety protocols is paramount for its handling.
References
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5-PHENYLISOXAZOLE-3-CARBALDEHYDE ,59985-82-9 Spectrum_Chemical Cloud Database. Chemcd. [Link]
